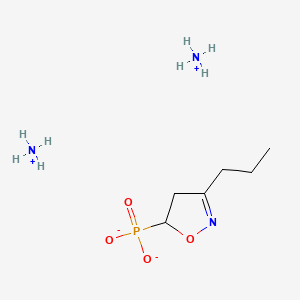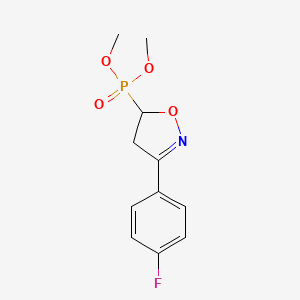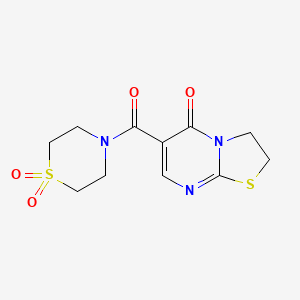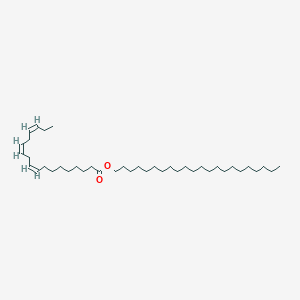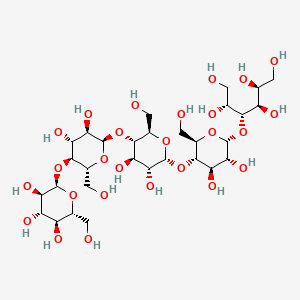
Glutamine sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutamine sodium, also known as sodium glutamate, is a sodium salt of the amino acid glutamine. It is a non-essential amino acid, meaning the body can synthesize it, but it becomes conditionally essential during periods of stress or illness. This compound plays a crucial role in various metabolic processes, including protein synthesis, energy production, and immune function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glutamine sodium can be synthesized through the reaction of glutamine with sodium hydroxide. The process involves dissolving glutamine in water and adding sodium hydroxide to form the sodium salt. The reaction is typically carried out at room temperature and neutral pH .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using microorganisms such as Escherichia coli. The microorganisms are genetically engineered to overproduce glutamine, which is then extracted and converted to its sodium salt form .
Analyse Des Réactions Chimiques
Types of Reactions
Glutamine sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glutamic acid.
Reduction: It can be reduced to form glutamine.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions are typically carried out in aqueous solutions at neutral pH.
Major Products Formed
Oxidation: Glutamic acid.
Reduction: Glutamine.
Substitution: Various glutamine salts depending on the substituting cation.
Applications De Recherche Scientifique
Glutamine sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a buffer in biochemical assays.
Biology: Plays a role in cell culture media as a nutrient source for cell growth and proliferation.
Medicine: Used in parenteral nutrition to support patients with critical illnesses or undergoing surgery.
Industry: Employed in the food industry as a flavor enhancer and in the production of dietary supplements .
Mécanisme D'action
Glutamine sodium functions as a sodium-dependent amino acid transporter. It mediates the cotransport of glutamine and sodium ions across cell membranes. This process is essential for maintaining cellular homeostasis and providing energy for various cellular functions. The molecular targets include sodium channels and glutamine transporters, which facilitate the uptake of glutamine into cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutamic acid: An amino acid that is structurally similar to glutamine but has a carboxylic acid group instead of an amide group.
Monosodium glutamate: A sodium salt of glutamic acid, commonly used as a flavor enhancer in the food industry.
Glutamine hydrochloride: A hydrochloride salt of glutamine used in dietary supplements .
Uniqueness
Glutamine sodium is unique due to its dual role as both an amino acid and a sodium salt. This dual functionality allows it to participate in various biochemical processes, including protein synthesis, energy production, and cellular signaling. Its ability to act as a sodium-dependent transporter also distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
73477-31-3 |
|---|---|
Formule moléculaire |
C5H9N2NaO3 |
Poids moléculaire |
168.13 g/mol |
Nom IUPAC |
sodium;(2S)-2,5-diamino-5-oxopentanoate |
InChI |
InChI=1S/C5H10N2O3.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H2,7,8)(H,9,10);/q;+1/p-1/t3-;/m0./s1 |
Clé InChI |
YWOPZILGDZKFFC-DFWYDOINSA-M |
SMILES isomérique |
C(CC(=O)N)[C@@H](C(=O)[O-])N.[Na+] |
SMILES canonique |
C(CC(=O)N)C(C(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


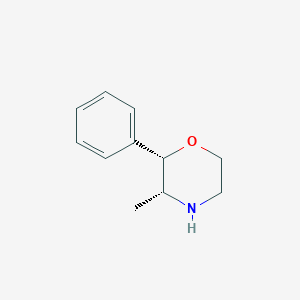

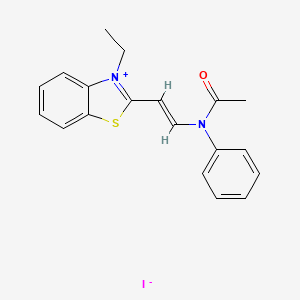
![Stannane, butyltris[(1-oxodocosyl)oxy]-](/img/structure/B12759526.png)




![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid](/img/structure/B12759547.png)
